molecular formula C9H3BrClF2N B594055 4-Bromo-3-chloro-5,7-difluoroquinoline CAS No. 1209122-08-6

4-Bromo-3-chloro-5,7-difluoroquinoline

Cat. No.: B594055
CAS No.: 1209122-08-6
M. Wt: 278.481
InChI Key: XZKTUMXDHHNZSC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Scientific Research Applications

4-Bromo-3-chloro-5,7-difluoroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage .

Future Directions

As for future directions, it’s hard to say without more specific information about the current research and applications of this compound. It’s provided to early discovery researchers as part of a collection of unique chemicals , so it could potentially have a wide range of uses in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5,7-difluoroquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring through electrophilic aromatic substitution reactions.

    Fluorination: Incorporation of fluorine atoms using nucleophilic substitution reactions, often facilitated by reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMSO or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products

    Substituted Quinoline Derivatives: Depending on the substituents introduced, various functionalized quinoline derivatives can be obtained.

    Coupled Products: Aryl or alkyl-substituted quinolines resulting from cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5,7-difluoroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity to the target sites, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-5,8-difluoroquinoline
  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-5,8-difluoroquinoline

Uniqueness

4-Bromo-3-chloro-5,7-difluoroquinoline is unique due to the specific positioning of the halogen atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-3-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKTUMXDHHNZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672687
Record name 4-Bromo-3-chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209122-08-6
Record name 4-Bromo-3-chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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